molecular formula C11H15N5O B12495045 8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12495045
M. Wt: 233.27 g/mol
InChI Key: LKGJZDFCQITWHY-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of 2-chloro-3-hydrazinopyrazine. This intermediate is obtained from 2,3-dichloropyrazine and undergoes cyclization through the action of carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation . The reaction conditions often include the use of ethanol as a solvent and refluxing at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, carbonic acid halo anhydrides for ring closure, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of c-Met and VEGFR-2 kinases. These kinases are involved in cell proliferation, survival, and angiogenesis. By binding to the active sites of these enzymes, 8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one disrupts their signaling pathways, leading to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one stands out due to its dual inhibitory action on c-Met and VEGFR-2 kinases, which is not commonly observed in similar compounds. This dual inhibition makes it a potent candidate for overcoming drug resistance in cancer therapies .

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C11H15N5O/c17-11-14-13-10-9(12-5-8-16(10)11)15-6-3-1-2-4-7-15/h5,8H,1-4,6-7H2,(H,14,17)

InChI Key

LKGJZDFCQITWHY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CN3C2=NNC3=O

Origin of Product

United States

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